4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide
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Overview
Description
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide typically involves the condensation of 4-tert-butylbenzenesulfonamide with 4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide can be compared with other similar compounds, such as:
4-tert-butyl-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzamide: This compound has a similar structure but with a benzamide group instead of a benzenesulfonamide group.
4-tert-butyl-N-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: This compound features a fluoro group and a benzohydrazide moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(15-6-10-17(24-5)11-7-15)20-21-25(22,23)18-12-8-16(9-13-18)19(2,3)4/h6-13,21H,1-5H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKDYUPEDDHGLG-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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